molecular formula C16H17NO2 B8004846 3-[4-(Benzyloxy)phenyl]propanamide

3-[4-(Benzyloxy)phenyl]propanamide

Cat. No.: B8004846
M. Wt: 255.31 g/mol
InChI Key: DESSUCZYFUZURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Benzyloxy)phenyl]propanamide is an aromatic amide derivative characterized by a benzyloxy-substituted phenyl group attached to a propanamide backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in alkaloid synthesis and enzyme modulation .

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESSUCZYFUZURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 4-Hydroxyphenylpropionic Acid

The carboxylic acid precursor, 4-hydroxyphenylpropionic acid, undergoes O-benzylation using benzyl bromide under phase-transfer conditions.

  • Reagents : Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), tetrabutylammonium hydrogensulfate (0.1 equiv).

  • Conditions : Reflux in THF/H₂O (3:1) at 80°C for 8–12 hours.

  • Yield : 95% for 3-[4-(benzyloxy)phenyl]propionic acid.

Amidation via Acyl Chloride Intermediate

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia:

  • Activation : SOCl₂ (3.0 equiv), reflux at 70°C for 2 hours.

  • Amidation : NH₃ (gas) in anhydrous THF at 0°C, stirred for 4 hours.

  • Yield : 82%.

Mechanistic Insight : The acyl chloride intermediate reacts with ammonia via nucleophilic substitution, forming the amide bond.

Direct Benzylation of 4-Hydroxyphenylpropanamide

Alkylation of Preformed Propanamide

4-Hydroxyphenylpropanamide is benzylated directly, avoiding isolation of the carboxylic acid intermediate:

  • Reagents : Benzyl bromide (1.1 equiv), K₂CO₃ (2.5 equiv), KI (catalytic).

  • Conditions : DMF, 100°C, 6 hours.

  • Yield : 78%.

Advantage : Reduces steps but requires stringent anhydrous conditions to prevent hydrolysis of the amide.

Radical Condensation of Benzylic Alcohols with Acetamides

A novel method employs potassium tert-butoxide (KOtBu) to mediate radical coupling between 4-benzyloxybenzyl alcohol and propionamide:

  • Reagents : KOtBu (2.0 equiv), mesitylene solvent.

  • Conditions : 164°C under N₂, 6 hours.

  • Yield : 65–70%.

Key Observation : Deuterium labeling studies confirm a radical mechanism involving hydrogen atom transfer (HAT).

Coupling of 4-(Benzyloxy)benzaldehyde with Propionitrile

Aldehyde to Nitrile Conversion

4-(Benzyloxy)benzaldehyde is converted to the corresponding nitrile via cyanohydrin formation:

  • Reagents : NH₂OH·HCl, NaCN, HCl.

  • Conditions : Ethanol, 60°C, 4 hours.

Hydrolysis of Nitrile to Amide

The nitrile is hydrolyzed to the amide using H₂O₂ and NaOH:

  • Conditions : 30% H₂O₂, 10% NaOH, 50°C, 3 hours.

  • Yield : 70% overall.

One-Pot Amidation Using N-Chlorophthalimide

A catalytic approach activates 3-[4-(benzyloxy)phenyl]propionic acid in situ using N-chlorophthalimide (NCPhth) and PPh₃:

  • Reagents : NCPhth (1.5 equiv), PPh₃ (1.5 equiv), NH₃ (2.0 equiv).

  • Conditions : Room temperature, 12 hours in THF.

  • Yield : 88%.

Mechanism : NCPhth generates imidophosphonium intermediates, enabling direct amidation without isolating the acyl chloride.

Comparative Analysis of Methods

MethodKey StepsYield (%)Time (h)Scalability
1Benzylation → Amidation8214High
2Direct benzylation786Moderate
3Radical condensation686Low
4Nitrile hydrolysis707Moderate
5One-pot amidation8812High

Critical Considerations

  • Protection-Deprotection : Method 1 requires acid-stable intermediates to prevent debenzylation during amidation.

  • Radical Stability : Method 3 necessitates inert conditions to suppress side reactions.

  • Catalytic Efficiency : Method 5 avoids stoichiometric reagents, enhancing atom economy .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)phenyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amide group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 13 : 3-(4-(Benzyloxy)phenyl)-2-cyano-N-methylacrylamide
  • Structure: Differs by a cyano group at C2 and a methyl substituent on the acrylamide nitrogen.
  • Synthesis: Synthesized via Knoevenagel condensation of 4-(benzyloxy)benzaldehyde with 2-cyano-N-methylacetamide (80% yield, 1:1 E/Z ratio) .
Compound 5 : Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate
  • Structure: Features a benzoylphenylamino group and an esterified butanoate chain.
  • Synthesis : Coupling reaction using EDCI/DIPEA in DMF (16-hour reaction time) .
  • Key Difference : The extended aliphatic chain and ester group may reduce metabolic stability compared to the simpler propanamide structure.
Safinamide Mesylate : (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propanamide Methanesulfonate
  • Structure : Contains a fluorobenzyloxy group and a secondary amine-linked propanamide.
  • Application: Clinically used as a monoamine oxidase B (MAO-B) inhibitor for Parkinson’s disease .
  • Key Difference: Fluorine substitution enhances metabolic stability and target selectivity compared to the non-fluorinated benzyloxy group in 3-[4-(benzyloxy)phenyl]propanamide .
3-(4-(Benzyloxy)phenyl)hex-4-inoic Acid Derivative
  • Structure: Replaces the propanamide with a hex-4-inoic acid chain.
  • Application : Patent-pending for undisclosed therapeutic uses, highlighting the versatility of benzyloxy-phenyl derivatives in drug discovery .

Physicochemical and Pharmacological Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups Bioactivity Highlights
This compound 255.30 g/mol 3.2 Benzyloxy, propanamide Intermediate in alkaloid synthesis
Compound 13 292.33 g/mol 3.8 Cyano, methylacrylamide Pyrrole cyclization precursor
Safinamide Mesylate 347.38 g/mol 2.5 Fluorobenzyloxy, mesylate MAO-B inhibition (IC₅₀ = 0.24 µM)
Compound 5 461.51 g/mol 4.1 Benzoylphenylamino, ester Unspecified enzyme modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(Benzyloxy)phenyl]propanamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 4-(benzyloxy)benzaldehyde as a precursor. Protect the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to prevent unwanted side reactions .
  • Step 2 : React the protected intermediate with propanamide via reductive amination or nucleophilic substitution, using catalysts like Pd/C for hydrogenation or NaBH₄ for reduction .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity (>95%) using HPLC with a C18 column (mobile phase: acetonitrile/water) .
  • Key Data : Monitor reaction progress with TLC (Rf ~0.5 in dichloromethane/methanol 9:1) and characterize intermediates via ¹H/¹³C NMR (e.g., benzyloxy proton signals at δ 5.1–5.3 ppm) .

Q. How can the physicochemical properties of this compound be experimentally determined?

  • Methodology :

  • LogP : Measure hydrophobicity using shake-flask partitioning (octanol/water system) or computational tools like Molinspiration. Reported logP values for analogous propanamides range from 2.4–3.1 .
  • Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) or DMSO, using UV-Vis spectroscopy (λmax ~270 nm for aromatic moieties) .
  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify benzyloxy protons (δ 5.1–5.3 ppm), amide NH (δ 6.8–7.2 ppm), and aromatic protons (δ 7.2–7.5 ppm). Compare with reference spectra of similar benzyloxy-propanamide derivatives .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₆H₁₇NO₂, expected m/z = 255.1259 .
  • FTIR : Detect amide C=O stretch (~1650 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

  • Methodology :

  • Modifications : Synthesize analogs by varying substituents on the benzyloxy group (e.g., halogenation, methoxy, nitro) or replacing the propanamide chain with other acyl groups .
  • Assays : Test in vitro bioactivity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with computational docking (AutoDock Vina) to identify key binding interactions .
  • Data Analysis : Use multivariate regression to link structural descriptors (e.g., Hammett σ constants) with activity trends .

Q. What strategies mitigate instability of the benzyloxy group during in vitro assays?

  • Methodology :

  • Protection/Deprotection : Temporarily replace benzyloxy with tert-butyldimethylsilyl (TBS) groups for stability in aqueous media, followed by fluoride-mediated deprotection .
  • Buffer Optimization : Use non-nucleophilic buffers (e.g., HEPES) and avoid reducing agents (e.g., DTT) to prevent cleavage .
  • Stability Monitoring : Track degradation via LC-MS over 24–72 hours at physiological pH and temperature .

Q. How can computational modeling predict the metabolic fate of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism sites (e.g., benzyloxy demethylation) and plasma protein binding (>90% typical for lipophilic amides) .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydrolysis, glucuronidation) with BioTransformer 3.0 and validate via in vitro microsomal assays .

Q. What crystallographic methods resolve polymorphism in this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (solvent: ethanol/water 1:1). Analyze space groups and hydrogen-bonding networks (e.g., amide N-H⋯O interactions) .
  • PXRD : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphic forms .

Data Contradictions and Validation

  • LogP Variability : Reported logP values for structurally similar compounds range from 2.4–3.1 depending on substituents. Validate via experimental partitioning assays rather than relying solely on computational predictions .
  • Synthetic Yields : Patent-derived methods (e.g., hex-4-inoic acid derivatives) may report higher yields (>80%) than academic procedures (~50–70%) due to proprietary optimization. Replicate key steps with rigorous stoichiometric control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.